molecular formula C18H17ClFNO2 B2583512 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide CAS No. 1049412-12-5

2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Cat. No.: B2583512
CAS No.: 1049412-12-5
M. Wt: 333.79
InChI Key: GATNPGFALXWTQP-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide is a synthetically designed acetamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a distinct molecular architecture characterized by a 4-chlorophenoxy moiety linked through an acetamide bridge to a 1-(4-fluorophenyl)cyclopropylmethyl group. The strategic incorporation of both chlorine and fluorine substituents on the aromatic rings, combined with the constrained cyclopropyl spacer, creates a unique three-dimensional structure that influences its biomolecular interactions and physicochemical properties. The molecular formula is C18H17ClFNO2, with a molecular weight of 333.79 g/mol. This compound belongs to a class of phenoxyacetamide derivatives that demonstrate substantial research potential across multiple scientific domains. In agrochemical research , its structural similarity to established chlorophenoxy compounds suggests potential as a template for investigating novel plant growth regulators or herbicidal agents. The molecular framework may interfere with plant hormone systems, providing a valuable tool for studying weed management strategies. In medicinal chemistry , the compound serves as a sophisticated building block for developing pharmacologically active molecules, particularly in neuroscientific and oncological investigations. The presence of the cyclopropane ring introduces significant steric and electronic effects that can enhance binding affinity to biological targets and improve metabolic stability compared to linear analogs. The precise mechanism of action varies by research context but may involve modulation of enzyme systems or receptor interactions. Researchers value this compound for exploring structure-activity relationships in drug discovery, where the fluorophenyl and chlorophenoxy groups contribute to hydrophobic interactions with protein binding sites, while the acetamide linker provides hydrogen-bonding capabilities. The compound is provided exclusively for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or animal use. Proper handling procedures, including the use of personal protective equipment and storage at -20°C, are recommended to maintain compound integrity and ensure researcher safety.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO2/c19-14-3-7-16(8-4-14)23-11-17(22)21-12-18(9-10-18)13-1-5-15(20)6-2-13/h1-8H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATNPGFALXWTQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide typically involves multiple steps:

  • Formation of the Chlorophenoxy Intermediate

      Starting Material: 4-chlorophenol.

      Reaction: The 4-chlorophenol is reacted with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) to form 2-(4-chlorophenoxy)acetic acid.

  • Cyclopropylamine Formation

      Starting Material: 4-fluorobenzyl chloride.

      Reaction: The 4-fluorobenzyl chloride is reacted with cyclopropylamine under basic conditions to form N-(4-fluorophenyl)cyclopropylamine.

  • Amide Bond Formation

      Starting Materials: 2-(4-chlorophenoxy)acetic acid and N-(4-fluorophenyl)cyclopropylamine.

      Reaction: The two intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic media.

      Products: Oxidation of the phenoxy group can lead to the formation of quinones or other oxidized derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents.

      Products: Reduction of the amide group can yield the corresponding amine.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Often carried out in polar aprotic solvents.

      Products: Substitution reactions can modify the phenoxy or cyclopropyl groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

    Solvents: Anhydrous solvents like tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).

Scientific Research Applications

2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide has several applications in scientific research:

  • Medicinal Chemistry

      Potential Use: Investigated for its potential as a pharmaceutical intermediate.

      Biological Activity: Studies may focus on its activity against specific biological targets, such as enzymes or receptors.

  • Materials Science

      Application: Used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

  • Chemical Biology

      Research: Employed in studies to understand its interaction with biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound shares key structural motifs with several analogs, as highlighted below:

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield (%) Rf Value Biological Activity
Target Compound 4-Chlorophenoxy, cyclopropylmethyl(4-fluorophenyl) ~351.8* N/A N/A N/A Presumed T3SS inhibitor
27i () 2,4-Dichlorophenoxy, cyclopropyl(4-fluorophenyl)methyl ~348.1† 109–110 52 0.44 T3SS inhibitor
N-Cyclohexyl... () Cyclohexyl, 4-fluorophenyl, propylacetamido 334.2 150–152 81 0.26 Not reported
2-Chloro-N-(4-fluorophenyl)acetamide (–4) Chloro, 4-fluorophenyl 187.6 N/A N/A N/A Synthetic intermediate
N-(4-Chloro-2-nitrophenyl)... () Nitro, methylsulfonyl 306.7 N/A N/A N/A Intermediate for heterocycles

*Estimated based on formula C₁₈H₁₆ClFNO₂. †Calculated for C₁₇H₁₅Cl₂FNO₂.

Key Observations :

  • The cyclopropylmethyl group may enhance conformational rigidity compared to linear alkyl chains (e.g., propyl in ) .
  • Halogenation : Fluorine and chlorine atoms improve metabolic stability and influence binding via halogen bonding. –4’s simpler 2-chloroacetamide lacks the cyclopropane ring, limiting its structural complexity .
  • Biological Relevance: Compounds like 27i with dichlorophenoxy groups exhibit T3SS inhibitory activity, suggesting the target compound’s 4-chlorophenoxy group may retain similar efficacy .

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